3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
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Overview
Description
3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a complex heterocyclic compound that incorporates multiple functional groups, including imidazo[1,2-a]pyridine, piperazine, and pyridazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine typically involves multicomponent reactions. This process often requires specific reagents and conditions, such as the use of nitroalkenes or N,N-dimethylglyoxylamide .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups .
Scientific Research Applications
3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives are known to block γ-aminobutyric acid receptors, which can result in various pharmacological effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, it also contains an imidazo[1,2-a]pyridine core.
Alpidem: Another imidazo[1,2-a]pyridine derivative used for its anxiolytic properties.
Uniqueness
3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is unique due to its combination of functional groups, which can result in a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
2-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-18-6-2-3-7-20(18)21-9-10-23(26-25-21)28-14-12-27(13-15-28)16-19-17-29-11-5-4-8-22(29)24-19/h2-11,17H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDNAYBPDVNQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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